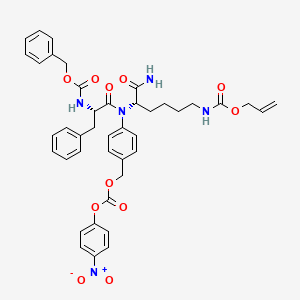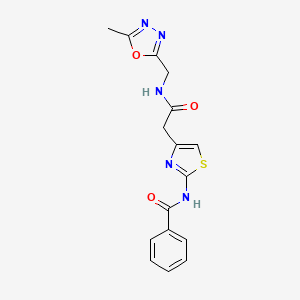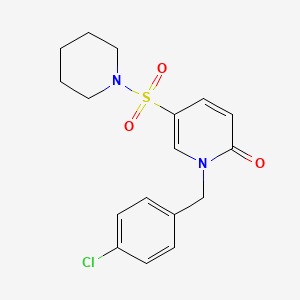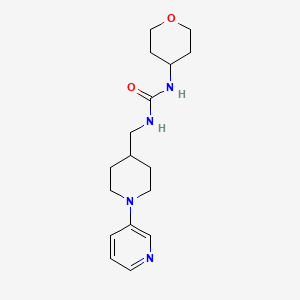![molecular formula C12H16N2O3S B2863427 N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide CAS No. 2411248-65-0](/img/structure/B2863427.png)
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. MSMP is a small molecule inhibitor that targets a specific protein, making it useful in studying the function of that protein in various biological processes.
Mecanismo De Acción
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide functions as an inhibitor of its target protein by binding to a specific site on the protein and preventing it from carrying out its normal function. The exact mechanism of action of this compound varies depending on the specific protein being targeted. However, in general, this compound works by disrupting the protein's interaction with other molecules or by altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific protein being targeted. However, in general, this compound has been shown to inhibit cell proliferation, migration, and angiogenesis. Additionally, this compound has been shown to reduce inflammation and bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide in lab experiments is that it is a small molecule inhibitor, making it easy to introduce into cells or tissues. Additionally, this compound has a high degree of specificity for its target protein, allowing researchers to study the function of that protein without affecting other cellular processes. However, one limitation of using this compound is that its effectiveness can vary depending on the specific protein being targeted and the experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of this compound analogs with improved potency or specificity for certain proteins. Additionally, this compound could be used in combination with other inhibitors or drugs to study the interactions between multiple proteins or pathways. Finally, this compound could be used in animal models to investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide involves a multi-step process that begins with the reaction of 3-(Methanesulfonamidomethyl)phenylboronic acid with (E)-3-bromoacrylamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with prop-2-yn-1-ol to yield this compound. The purity of this compound can be improved through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used in various scientific studies to investigate the role of its target protein in different biological processes. For example, this compound has been used to study the function of the protein in cancer cell proliferation, cell migration, and angiogenesis. Additionally, this compound has been used to investigate the role of the protein in inflammatory bowel disease, osteoporosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[3-(methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-12(15)13-8-10-5-4-6-11(7-10)9-14-18(2,16)17/h3-7,14H,1,8-9H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZAADLOYFWUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2863349.png)
![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)




![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)
![4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863367.png)
